

A Technical Guide to the Isotopic Enrichment of Commercial Cyclohexanone-d10

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Compound of Interest

Compound Name: Cyclohexanone-d10

Cat. No.: B056445

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available **Cyclohexanone-d10**. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated compound with a clear understanding of its isotopic purity and the methodologies for its verification. This document outlines typical enrichment levels from various suppliers, details the experimental protocols for assessing isotopic purity, and describes a common synthetic route.

Introduction to Isotopic Enrichment

In the context of deuterated compounds like **Cyclohexanone-d10**, "isotopic enrichment" refers to the percentage of deuterium (D or ^2H) atoms at specific labeled positions within the molecule, relative to the total number of isotopes at that position. It is a critical parameter for applications in quantitative analysis, such as its use as an internal standard in mass spectrometry, and in mechanistic studies. High isotopic enrichment is crucial for minimizing isotopic interferences and ensuring the accuracy of experimental results.

Commercial Availability and Isotopic Enrichment Levels

Cyclohexanone-d10 is available from several reputable chemical suppliers. The isotopic purity is typically stated as "atom % D," which represents the percentage of deuterium atoms in the

labeled positions. The most commonly available enrichment level for **Cyclohexanone-d10** is 98 atom % D. Below is a summary of offerings from prominent suppliers.

Data Presentation: Isotopic Enrichment of Commercial Cyclohexanone-d10

Supplier	Product Name	CAS Number	Stated Isotopic Purity (atom % D)	Chemical Purity
Sigma-Aldrich	Cyclohexanone-d10	51209-49-5	98	99% (CP)
Cambridge Isotope Laboratories, Inc.	Cyclohexanone-D ₁₀ (D, 98%)	51209-49-5	98	98%
LGC Standards	Cyclohexanone-d10	51209-49-5	Not explicitly stated, CoA required	Not explicitly stated, CoA required
Santa Cruz Biotechnology, Inc.	Cyclohexanone-d10	51209-49-5	Not explicitly stated, CoA required	Not explicitly stated, CoA required
Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.)	CYCLOHEXANO NE (D10, 98%)	51209-49-5	98	98%

Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. It is always recommended to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Experimental Protocols for Determining Isotopic Enrichment

The determination of the isotopic enrichment of deuterated compounds is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[\[1\]](#)

Quantitative ^1H -NMR Spectroscopy (qNMR)

Quantitative ^1H -NMR is a precise method for measuring the residual amount of hydrogen in a highly deuterated sample.[\[2\]](#) The isotopic purity is determined by comparing the integral of the residual proton signals to that of a known internal standard or a non-deuterated portion of the molecule if applicable.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **Cyclohexanone-d10** sample into a clean, dry NMR tube.
 - Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte's residual proton signals (e.g., Chloroform-d, CDCl_3).
 - For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) should be accurately weighed and added to the NMR tube.
- Data Acquisition:
 - Acquire the ^1H -NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz is recommended for better signal dispersion).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery.
 - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.
- Data Processing and Calculation:

- Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
- Integrate the area of the residual proton signals of **Cyclohexanone-d10** and the signal of the internal standard.
- The isotopic enrichment (atom % D) is calculated based on the following formula:

Isotopic Enrichment (%) = $(1 - (\text{Integral of residual } ^1\text{H signal} / \text{Number of protons for that signal}) / (\text{Integral of standard signal} / \text{Number of protons for that signal}) * (\text{Molar mass of standard} / \text{Molar mass of analyte}) * (\text{Weight of analyte} / \text{Weight of standard})) * 100$

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[\[3\]](#)

Methodology:

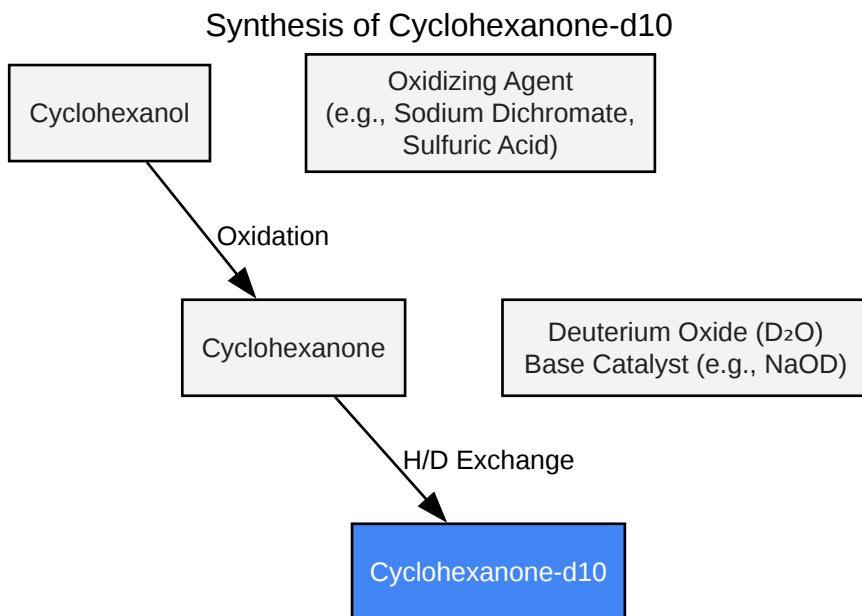
- Sample Preparation:
 - Prepare a dilute solution of the **Cyclohexanone-d10** sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation and Data Acquisition:
 - The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
 - For GC-MS, a suitable capillary column (e.g., a non-polar column like DB-5ms) is used to separate the analyte from any potential impurities.
 - The mass spectrometer is operated in full scan mode to detect the molecular ion cluster of **Cyclohexanone-d10**. High-resolution mass spectrometry (HRMS) is advantageous for resolving isotopic peaks.[\[4\]](#)
- Data Analysis and Calculation:

- Identify the molecular ion cluster in the mass spectrum. For **Cyclohexanone-d10**, the fully deuterated species ($[M+H]^+$) will have an m/z of 109.2 (for $C_6D_{10}O$). The presence of residual protons will result in ions at lower m/z values (e.g., C_6HD_9O at m/z 108.2).
- The relative intensities of the different isotopologue peaks are measured.
- Corrections for the natural abundance of ^{13}C and $^{17}O/^{18}O$ should be applied to the measured intensities.
- The isotopic enrichment is calculated from the relative abundances of the different isotopologues.

Synthesis of Cyclohexanone-d10

The synthesis of **Cyclohexanone-d10** is typically achieved through the deuteration of cyclohexanone or a precursor. A common method involves the oxidation of cyclohexanol-d12, which itself can be prepared by the catalytic deuteration of phenol. Alternatively, direct hydrogen-deuterium exchange on cyclohexanone can be performed.[5] A plausible synthetic route starting from cyclohexanol is outlined below.

Diagram of the Synthesis Pathway for Cyclohexanone-d10



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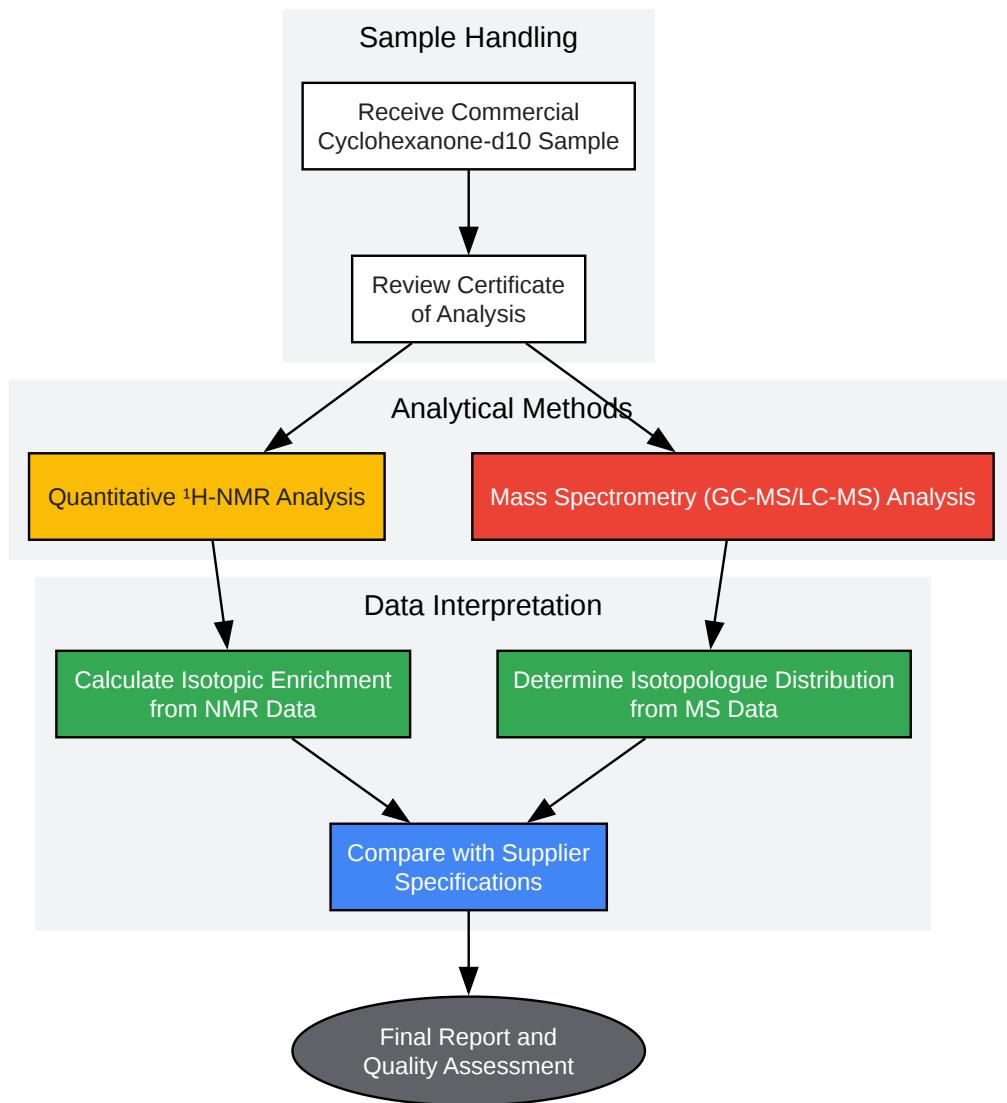
Caption: A simplified reaction scheme for the synthesis of **Cyclohexanone-d10**.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for the analysis of the isotopic enrichment of a commercial **Cyclohexanone-d10** sample.

Diagram of the Experimental Workflow

Workflow for Isotopic Enrichment Analysis

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